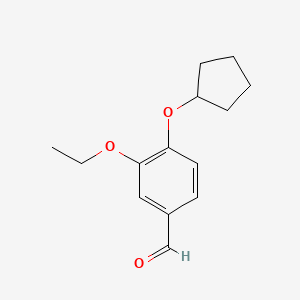
4-(Cyclopentyloxy)-3-ethoxybenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The description of a compound typically includes its molecular formula, molecular weight, and structural formula. It may also include information about the functional groups present in the molecule.
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, and conditions of the reaction, as well as the yield and purity of the product.Molecular Structure Analysis
This involves determining the arrangement of atoms in the molecule and the types of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the mechanism of the reaction, the products formed, and the conditions under which the reaction occurs.Physical And Chemical Properties Analysis
This involves measuring properties such as melting point, boiling point, solubility, density, refractive index, and specific rotation. The compound’s chemical properties, such as its acidity or basicity, reactivity with other substances, and stability, would also be studied.Applications De Recherche Scientifique
-
Application in Nanoparticle Fabrication
- Field : Material Science
- Summary : Silica-based nanoparticles have been functionalized for various applications . Although “4-(Cyclopentyloxy)-3-ethoxybenzaldehyde” is not directly mentioned, similar compounds with cyclopentyloxy groups have been used in the fabrication of these nanoparticles .
- Methods : The fabrication process involves the modification of the silica surface with various functional groups . The exact method for applying “4-(Cyclopentyloxy)-3-ethoxybenzaldehyde” is not specified.
- Results : The functionalized nanoparticles have shown promising results in advanced catalysis, drug-delivery, biomedical applications, environmental remediation applications, and wastewater treatment .
-
Application in Drug Development
- Field : Biomedical Research
- Summary : A compound similar to “4-(Cyclopentyloxy)-3-ethoxybenzaldehyde”, namely “3-(5-(4-(Cyclopentyloxy)-2-hydroxybenzoyl)-2-((3-hydroxybenzo[d]isoxazol-6-yl) methoxy) phenyl) propanoic acid”, has been identified as a potential drug treatment and prognostic marker for Bisphosphonate-Related Osteonecrosis of the Jaw (BRONJ) .
- Methods : This study used an integrated bioinformatics approach to analyze a microarray dataset of multiple myeloma patients with BRONJ . The exact method for applying “4-(Cyclopentyloxy)-3-ethoxybenzaldehyde” is not specified.
- Results : The study identified potential molecular mechanisms and therapeutic targets for BRONJ, providing reliable molecular insight for biomarker validation and potential drug development .
-
Application in Chemical Synthesis
- Field : Organic Chemistry
- Summary : A US patent describes a method for preparing 3-cyclopentyloxy-4-methoxybenzaldehyde, a compound similar to "4-(Cyclopentyloxy)-3-ethoxybenzaldehyde" . This compound is a key intermediate in the preparation of compounds that are useful in the treatment of various diseases .
- Methods : The preparation involves alkylating 3-hydroxy-4-methoxybenzaldehyde (isovanillin) with cyclopentyl bromide in a solvent such as N,N-dimethylformamide (DMF), acetone or acetonitrile (MeCN) in the presence of anhydrous potassium or cesium carbonate .
- Results : The compound can then be utilized in further reactions. The solvents utilized during alkylation of isovanillin are also incompatible with the reagents used in certain subsequent reactions .
-
Application in Asthma and Inflammatory Disorders Treatment
- Field : Medical Research
- Summary : A US patent describes a method for preparing 3-cyclopentyloxy-4-methoxybenzaldehyde, a compound similar to "4-(Cyclopentyloxy)-3-ethoxybenzaldehyde" . This compound is a key intermediate in the preparation of compounds that are useful in the treatment of asthma, inflammatory disorders including psoriasis, proliferative skin disease, Crohn’s disease, urticaria, rhinitis, arthritis and neurogenic inflammation .
- Methods : The preparation involves alkylating 3-hydroxy-4-methoxybenzaldehyde (isovanillin) with cyclopentyl bromide in a solvent such as N,N-dimethylformamide (DMF), acetone or acetonitrile (MeCN) in the presence of anhydrous potassium or cesium carbonate .
- Results : The compound can then be utilized in further reactions. The solvents utilized during alkylation of isovanillin are also incompatible with the reagents used in certain subsequent reactions .
Safety And Hazards
This involves studying the compound’s toxicity, flammability, and environmental impact. It includes understanding the precautions that need to be taken while handling the compound and the measures to be taken in case of accidental exposure.
Orientations Futures
This involves predicting potential applications of the compound based on its properties and behavior. It could also involve suggesting further studies that could be done to learn more about the compound.
Propriétés
IUPAC Name |
4-cyclopentyloxy-3-ethoxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3/c1-2-16-14-9-11(10-15)7-8-13(14)17-12-5-3-4-6-12/h7-10,12H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPZVFXCBGLZFOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=O)OC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Cyclopentyloxy)-3-ethoxybenzaldehyde | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


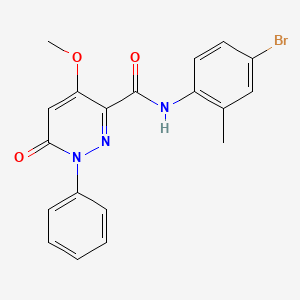
![N-(4-chlorophenyl)-2-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2590771.png)
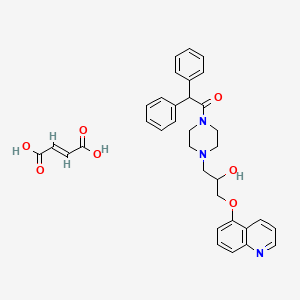
![3-(Piperazin-1-ylmethyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2590773.png)
![N-(3-cyanothiophen-2-yl)-4-[furan-2-ylmethyl(methyl)sulfamoyl]benzamide](/img/structure/B2590774.png)
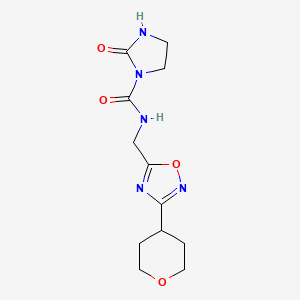
![N-[[1-[3-Fluoro-5-(trifluoromethyl)phenyl]cyclopropyl]methyl]but-2-ynamide](/img/structure/B2590777.png)
![N-(Cyanomethyl)-3-methylimidazo[4,5-b]pyridine-6-carboxamide](/img/structure/B2590778.png)
![methyl (2E)-2-[1-(biphenyl-4-yl)ethylidene]hydrazinecarboxylate](/img/structure/B2590780.png)
![7-bromo-1-methyl-5-(4-(trifluoromethoxy)phenyl)-1H-imidazo[4,5-c]pyridin-4(5H)-one](/img/structure/B2590782.png)
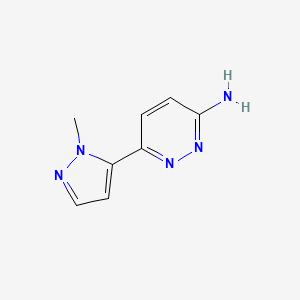
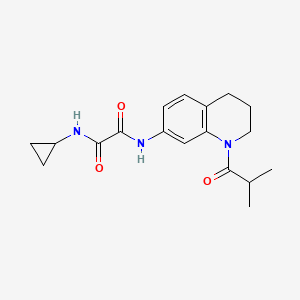
![1-[2-(4-Chlorophenyl)-4-ethoxyquinolin-6-yl]-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B2590787.png)